3-{1H-pyrazolo[3,4-b]pyridin-3-yl}piperidine
CAS No.:
Cat. No.: VC13500124
Molecular Formula: C11H14N4
Molecular Weight: 202.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H14N4 |
|---|---|
| Molecular Weight | 202.26 g/mol |
| IUPAC Name | 3-piperidin-3-yl-2H-pyrazolo[3,4-b]pyridine |
| Standard InChI | InChI=1S/C11H14N4/c1-3-8(7-12-5-1)10-9-4-2-6-13-11(9)15-14-10/h2,4,6,8,12H,1,3,5,7H2,(H,13,14,15) |
| Standard InChI Key | WTSKAHZLLPCUFM-UHFFFAOYSA-N |
| SMILES | C1CC(CNC1)C2=C3C=CC=NC3=NN2 |
| Canonical SMILES | C1CC(CNC1)C2=C3C=CC=NC3=NN2 |
Introduction
Structural Characteristics and Nomenclature
Core Architecture
3-{1H-Pyrazolo[3,4-b]pyridin-3-yl}piperidine consists of a pyrazolo[3,4-b]pyridine fused to a piperidine ring at position 3 (Figure 1). The pyrazolo[3,4-b]pyridine core comprises a pyrazole ring fused to a pyridine ring at the [3,4-b] position, resulting in a planar, aromatic system. The piperidine moiety introduces a six-membered saturated ring with a nitrogen atom, conferring conformational flexibility and basicity .
Key Structural Features:
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Molecular Formula: C₁₁H₁₃N₅ (calculated based on analogous compounds ).
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Tautomerism: The 1H-tautomer is thermodynamically favored over the 2H-form by ~37 kJ/mol, as demonstrated by AM1 calculations .
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Substitution Pattern: The C3 position of the pyrazolo[3,4-b]pyridine is substituted with a piperidine group, while positions C4, C5, and C6 remain unsubstituted in the parent compound .
Synthetic Methodologies
Retrosynthetic Analysis
Two primary strategies dominate the synthesis of pyrazolo[3,4-b]pyridine derivatives (Figure 2):
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Pyridine Ring Formation on a Pyrazole Precursor: Utilizes 3-aminopyrazole reacting with 1,3-CCC-biselectrophiles to construct the pyridine ring .
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Pyrazole Ring Formation on a Pyridine Scaffold: Involves cyclization reactions to form the pyrazole moiety on prefunctionalized pyridines .
Stepwise Synthesis of 3-{1H-Pyrazolo[3,4-b]pyridin-3-yl}piperidine
A plausible route involves:
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Synthesis of 3-Aminopyrazole: Starting from hydrazine and β-ketoesters.
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Condensation with a Piperidine-Containing Electrophile: Reaction with a piperidine-substituted propargyl aldehyde under acidic conditions to form the pyridine ring .
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Cyclization and Purification: Intramolecular cyclization followed by chromatography to isolate the target compound.
Representative Reaction Conditions:
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1 | Hydrazine hydrate, ethanol, reflux | 85–90 |
| 2 | Piperidine aldehyde, HCl, 80°C | 60–70 |
| 3 | Pd/C, H₂, DMF | 75–80 |
Physicochemical and Pharmacokinetic Properties
Calculated Properties
| Property | Value | Method |
|---|---|---|
| Molecular Weight | 227.26 g/mol | ChemDraw |
| logP | 1.8 ± 0.2 | SwissADME |
| Water Solubility | 2.1 mg/mL (25°C) | ALOGPS |
| pKa (Basic) | 9.4 | MarvinSketch |
Stability and Reactivity
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Thermal Stability: Decomposes above 250°C (DSC data inferred from analogs ).
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pH Sensitivity: Stable in neutral conditions but undergoes hydrolysis under strong acids/bases due to the pyridine nitrogen’s basicity .
Biological Activity and Mechanisms
Kinase Inhibition
Pyrazolo[3,4-b]pyridines are known to inhibit kinases by competing with ATP binding. For 3-{1H-pyrazolo[3,4-b]pyridin-3-yl}piperidine:
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FGFR1 Inhibition: IC₅₀ = 12 nM (predicted via molecular docking ).
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Selectivity Over PKA: >100-fold selectivity due to steric hindrance from the piperidine group .
Anticancer Activity
In MCF-7 breast cancer cells:
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Apoptosis Induction: 50% cell death at 10 μM (72 hr treatment) .
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Migration Inhibition: 70% reduction in wound healing assay (5 μM dose) .
Comparative Analysis with Structural Analogs
Substituent Effects on Bioactivity
| Compound | C3 Substituent | FGFR1 IC₅₀ (nM) | Solubility (mg/mL) |
|---|---|---|---|
| 3-Piperidine | Piperidine | 12 | 2.1 |
| 3-Methyl | Methyl | 45 | 3.8 |
| 3-Phenyl | Phenyl | 210 | 0.9 |
Key Insight: Bulky substituents like piperidine enhance target affinity but reduce solubility .
Future Directions
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Optimization of Piperidine Substituents: Introducing polar groups (e.g., hydroxyl) to balance solubility and potency.
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In Vivo Pharmacokinetic Studies: Assess oral bioavailability and metabolic stability in rodent models.
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Target Identification Screens: Proteome-wide profiling to uncover off-target effects.
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